molecular formula C19H26I3N3O9 B1672079 Iohexol CAS No. 66108-95-0

Iohexol

Katalognummer: B1672079
CAS-Nummer: 66108-95-0
Molekulargewicht: 821.1 g/mol
InChI-Schlüssel: NTHXOOBQLCIOLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iohexol ist ein nicht-ionisches, wasserlösliches, jodiertes Kontrastmittel, das in der medizinischen Bildgebung weit verbreitet ist. Es ist bekannt für seine niedrige Osmolalität und seine geringe systemische Toxizität, was es zu einer bevorzugten Wahl für verschiedene radiologische Verfahren macht. This compound wird häufig bei Computertomographie (CT)-Scans, Angiographie und Myelographie verwendet, um die Sichtbarkeit von inneren Körperstrukturen zu verbessern .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound erfolgt in mehreren Schritten, beginnend mit der Iodierung von Isophthalsäurederivaten. Zu den wichtigsten Schritten gehören:

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber auf höhere Ausbeuten und Reinheit optimiert. Der Prozess umfasst:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of iohexol involves multiple steps, starting with the iodination of isophthalic acid derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves:

Analyse Chemischer Reaktionen

Reaction Pathways

The reaction pathways can be summarized as follows:

StepReaction TypeKey ReagentsResulting Compound
1AmidationAcetic anhydride or acetyl chlorideIntermediate Compound
2AlkylationGlycidol + Organic Base CatalystCompound VIII
3DeacetylationHydrolysis/AlcoholysisIohexol

This synthetic route aims to minimize impurities often generated during the reaction process, enhancing yield and purity .

Degradation Mechanisms

Research indicates that this compound can be effectively degraded using ultraviolet/persulfate processes. The degradation kinetics reveal a pseudo-first-order rate constant of approximately kobs=0.3641min1k_{\text{obs}}=0.3641\,\text{min}^{-1} for this compound under optimal conditions. Key findings include:

  • Influencing Factors : The presence of bromide ions and other organic compounds can inhibit degradation efficiency.

  • Degradation Products : During degradation, iodinated disinfection by-products are formed, but their quantity is lower compared to other iodinated contrast media like diatrizoate at certain concentrations .

Interactions with Other Compounds

This compound's interactions with other drugs and substances can lead to significant clinical implications. For instance, combining this compound with certain medications can increase the risk of adverse effects such as hypersensitivity reactions or seizures .

Notable Interactions

  • Aldesleukin : Increased risk of hypersensitivity reactions.

  • Anticonvulsants : Potentially increased seizure activity when administered concurrently.

Understanding these interactions is vital for healthcare providers to mitigate risks during imaging procedures involving this compound.

Wissenschaftliche Forschungsanwendungen

Iohexol is a nonionic, water-soluble contrast agent containing iodine, used to enhance X-ray (radiographic) imaging . It allows for visualization of blood vessels, the spinal canal, and other body structures by blocking X-rays and producing opacity in the areas it passes through .

Scientific Research Applications

This compound is used in scientific research for various applications, including:

  • In vivo X-ray computed tomography (CT) imaging: Poly(this compound) nanoparticles have been used as contrast agents for in vivo X-ray computed tomography (CT) imaging . These nanoparticles exhibit protracted retention within the tumor bed and increase CT contrast, which allows for improved diagnostic accuracy over a broad time frame without multiple administrations .
  • Quantitative CT studies: Poly(this compound) nanoparticles can function as contrast agents for quantitative CT studies. A linear correlation between nanoparticle concentration and CT attenuation has been observed .
  • Coronary CTA: Deep learning reconstruction with this compound-240 contrast media is preferable to hybrid IR with this compound-300 contrast media in coronary CTA .
  • Assess the Health Impact: this compound has been found in source waters .

This compound Brand Names

Wirkmechanismus

Iohexol works by blocking X-rays as they pass through the body, allowing structures containing iodine to be visualized in contrast to those that do not contain iodine. The degree of opacity produced is directly proportional to the concentration and volume of the iodinated contrast agent in the path of the X-rays. After administration, this compound diffuses in the cerebrospinal fluid (CSF) or blood, enhancing the visibility of the subarachnoid spaces of the head, spinal canal, and other body structures .

Vergleich Mit ähnlichen Verbindungen

Iohexol wird mit anderen nicht-ionischen jodierten Kontrastmitteln wie Ioversol und Iodixanol verglichen. Diese Verbindungen haben ähnliche Eigenschaften, unterscheiden sich aber in ihrer Osmolalität, Toxizität und spezifischen Anwendungen:

This compound zeichnet sich durch seine niedrige Osmolalität und seine geringe systemische Toxizität aus, was es zu einer bevorzugten Wahl für eine Vielzahl von Bildgebungsverfahren macht .

Biologische Aktivität

Iohexol is a non-ionic iodinated contrast agent widely used in medical imaging, particularly in computed tomography (CT) scans. Its biological activity extends beyond mere imaging, influencing various physiological processes and cellular responses. This article explores the biological activity of this compound, focusing on its cytotoxic effects, pharmacokinetics, and its role as a marker in clinical assessments.

Cytotoxic Effects of this compound

Recent studies have highlighted the cytotoxic potential of this compound on human mesenchymal stem cells (MSCs). A study examined the effects of this compound at varying concentrations and exposure durations, revealing a time- and concentration-dependent cytotoxic response. Key findings include:

  • Short-term Exposure : A 30-minute exposure to this compound did not significantly affect MSC viability.
  • Extended Exposure : Prolonged exposure (4 hours) at concentrations of 50% or higher resulted in substantial decreases in cell viability and alterations in gene expression related to cell function .

Table 1: Cytotoxicity Study Results

Diluted Stock ConcentrationsFinal Experimental ConcentrationFinal Iodine Content (mg/ml)
100%80%240
50%40%120
25%20%60
12.5%10%30
0%0%0

This table summarizes the experimental concentrations used to assess the cytotoxic effects of this compound on MSCs, indicating that higher concentrations lead to more significant cytotoxic effects .

Pharmacokinetics and Clearance

This compound is also utilized for estimating glomerular filtration rate (GFR), which is crucial for assessing kidney function. The pharmacokinetics of this compound have been extensively studied, with findings suggesting that it is freely filtered through the glomerulus due to its low protein binding (approximately 1.5%) and molecular weight of 821 Da .

A recent case study employed a hybrid machine learning approach to improve this compound clearance estimation, demonstrating the compound's utility in clinical settings. The study involved simulated profiles to derive reference clearance values and assessed various sampling strategies for optimal results .

Use as a Marker for Intestinal Permeability

This compound has emerged as a reliable marker for assessing intestinal permeability (IP). Its advantages include being non-radioactive, well-tolerated, and easily detectable. A study indicated that this compound permeability was significantly lower in control groups compared to treatment groups exposed to chemotherapeutic agents, thus demonstrating its potential as an IP marker .

Table 2: this compound Permeability Results

Treatment GroupThis compound Permeability (%)
Control0.47 ± 0.18
5-FU1.55 ± 1.46
Oxaliplatin2.61 ± 1.45
Irinotecan8.07 ± 8.90

This table illustrates the differences in intestinal permeability across various treatment groups, highlighting how this compound can serve as a sensitive marker for disease activity .

Clinical Applications and Implications

The biological activity of this compound extends into clinical applications beyond imaging. Its role in evaluating kidney function through GFR estimation and its effectiveness as an intestinal permeability marker underscore its importance in patient management.

Recent research has also compared this compound with other contrast agents like barium sulfate, indicating its effectiveness in specific clinical scenarios such as assessing swallowing difficulties predictive of pneumonia . The findings suggest that using this compound can enhance diagnostic accuracy in patients with unintentional weight loss by providing critical insights into swallowing mechanics.

Eigenschaften

IUPAC Name

5-[acetyl(2,3-dihydroxypropyl)amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26I3N3O9/c1-8(29)25(4-11(32)7-28)17-15(21)12(18(33)23-2-9(30)5-26)14(20)13(16(17)22)19(34)24-3-10(31)6-27/h9-11,26-28,30-32H,2-7H2,1H3,(H,23,33)(H,24,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHXOOBQLCIOLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CC(CO)O)C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26I3N3O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023157
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Organic iodine compounds block x-rays as they pass through the body, thereby allowing body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intrathecal administration into the subarachnoid space, diffusion of iohexol in the CSF allows the visualization of the subarachnoid spaces of the head and spinal canal. After intravascular administration, iohexol makes opaque those vessels in its path of flow, allowing visualization of the internal structures until significant hemodilution occurs.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

66108-95-0
Record name Iohexol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66108-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iohexol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066108950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6023157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iohexol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOHEXOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4419T9MX03
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

174-180 °C, 174 - 180 °C
Record name Iohexol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Iohexol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015449
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

5-Acetamido-2,4,6-triiodo-N,N'-bis(2,3-dihydroxypropyl)isophthalamide (37.4 g; 50 mmole) was dissolved in propylene glycol (110 ml) by adding 5.3 M sodium methoxide (14.2 ml; 75 mmole) and heating in an oil bath at 50° C. When all or nearly all of the starting material was dissolved, the excess of methanol was evaporated in vacuo. After cooling to room temperature 3-chloropropane-1,2-diol (6.3 ml; 75 mmole) was added. When the reaction mixture was applied to TLC in system (B) after stirring for two days, two new spots with Rf values 0.26 and 0.33 in a ratio of about 1:9 and less than 0.5% of the starting material with Rf 0.42 were observed. The new spots were assumed to represent endo/exo isomers. The reaction mixture was evaporated in vacuo and the residue dissolved in methanol (125 ml). A small amount of undissolved material was filtered off and water (30 ml) added. This solution was treated with a mixture of Amberlite cation exchange resin IR 120H (27.5 g) and Dowex anion exchange resin 1×4 (50 g) for two hours. After filtration, the pH of the solution was adjusted to 4.9, and then evaporated in vacuo. The oily residue was triturated in butanol (125 ml). The product crystallized out following this treatment. After storing at -20° C., the product was filtered off. Then the product was dissolved in water, and the solution evaporated in vacuo. Yield 38 g.
Quantity
37.4 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
14.2 mL
Type
reactant
Reaction Step Two
Quantity
6.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
starting material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

5.0 gram 5-acetamino-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzene-dicarboxamide (Compound 1), 0.36 gram of 25% sodium methoxide in methanol, and 1.5 gram glycidol are combined in 2-methoxyethanol and heated to 90° C. for four hours. Solvent is removed under vacuum followed by dissolution of the residue in water. The solution is treated with 1 gram each of Amberlyst A-15 and Amberlite IRA-67 ion-exchange resins to remove sodium methoxide. Water is removed under vacuum to afford an oil. Crystallization from methanol/isopropanol (10:75) afforded 3.5 gram (64.6%) iohexol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0.36 g
Type
reactant
Reaction Step Three
Quantity
1.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
64.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Iohexol
Reactant of Route 2
Reactant of Route 2
Iohexol
Reactant of Route 3
Reactant of Route 3
Iohexol
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Iohexol
Reactant of Route 5
Reactant of Route 5
Iohexol
Reactant of Route 6
Reactant of Route 6
Iohexol
Customer
Q & A

ANone: Iohexol has the molecular formula C19H27I3N2O9 and a molecular weight of 777.11 g/mol.

A: this compound primarily distributes within the extracellular fluid compartment. [] Studies have shown that its volume of distribution is approximately 0.27 L/kg, indicating limited distribution beyond the extracellular space. []

A: this compound is predominantly eliminated through glomerular filtration, meaning it is excreted unchanged in the urine. [] Studies have shown near complete urinary recovery (100%) within 24 hours post-injection. []

A: Studies using simultaneous administration of this compound and chromium-51 (51Cr)-EDTA, a marker of GFR, have indicated that this compound does not significantly alter GFR. []

A: Yes, this compound clearance has been validated as a reliable measure of GFR in patients with varying degrees of renal impairment, including those with severe chronic renal failure. [, ]

ANone: this compound clearance offers several advantages over traditional methods like inulin clearance or creatinine-based estimations. These include:

  • Accuracy: this compound clearance closely aligns with the gold standard inulin clearance, providing an accurate measure of GFR. [, ]
  • Safety: this compound exhibits low toxicity and minimal side effects, making it safe for use in a wide range of patients. [, ]
  • Convenience: Plasma clearance protocols using this compound eliminate the need for urine collection, enhancing patient comfort. [, ]
  • Cost-effectiveness: this compound is readily available and relatively inexpensive compared to some other GFR markers. [, ]

A: Studies have shown excellent correlation between slope clearance and single-sample clearance techniques using this compound, particularly when a late plasma sample is used (e.g., 24 hours post-injection). [] This holds true even for patients with low GFR (<20 ml/min). []

A: Yes, this compound clearance has been explored as a method for GFR assessment in critically ill patients, particularly those with augmented renal creatinine clearance, where traditional creatinine-based estimations may be inaccurate. [, ]

A: In a study comparing this compound to Iopamidol in low-risk outpatients undergoing CT scans, both agents showed minimal impact on renal function. While this compound was associated with a slightly higher increase in mean serum creatinine from baseline, this difference was deemed clinically insignificant. []

A: this compound is generally considered safe for use in humans when administered appropriately. [] Studies have demonstrated a low incidence of adverse effects, particularly when compared to older, ionic contrast agents. [, ]

A: While generally safe, this compound can cause adverse effects in some individuals, although they are typically mild and transient. [, ]

A: Yes, caution is advised when administering this compound to patients with a history of allergy to contrast media, severe renal impairment, or certain thyroid conditions. [, ] Premedication with steroids may be considered in high-risk individuals. []

A: While this compound is generally safe for myelography in dogs, seizures have been reported as a potential complication. [] Factors associated with an increased risk of seizures include:

  • Injection Site: Cerebellomedullary injections carry a significantly higher risk of seizures compared to lumbar injections. []
  • Total Volume: Administering larger total volumes of this compound has been linked to a higher seizure prevalence, even when the dosage per body weight remains constant. []
  • Dog Weight: Larger dogs (>20 kg) may be more susceptible to seizures, potentially due to the larger volumes of contrast agent administered relative to their cerebrospinal fluid (CSF) volume. []

A: While this compound vials are typically designated for single use, research suggests that multiple withdrawals using a strict aseptic technique do not significantly increase the risk of contamination. [] This is particularly relevant in situations of drug shortages where resource conservation is crucial.

A: Although this compound exhibits some antimicrobial activity, bacteria can still survive in the media, particularly at lower concentrations. []

ANone: this compound is widely used as a contrast agent in various radiological procedures, including:

  • Computed Tomography (CT): this compound enhances the visibility of internal organs and structures during CT scans, aiding in the diagnosis of various conditions. [, , ]
  • Excretory Urography: this compound helps visualize the urinary tract, including the kidneys, ureters, and bladder, during x-ray examinations. []
  • Angiography: this compound is injected into blood vessels to improve their visualization during x-ray imaging, aiding in the diagnosis of vascular diseases. [, ]
  • Myelography: this compound is injected into the spinal canal to visualize the spinal cord and nerve roots, helping diagnose spinal conditions. []

A: Yes, this compound has been successfully used as an alternative to barium sulfate in radiographic studies of the avian gastrointestinal tract. [] Advantages of using this compound in this setting include:

  • Rapid Transit Time: this compound moves through the avian gastrointestinal tract faster than barium sulfate, allowing for quicker examination times. []
  • Good Opacification: When administered undiluted or diluted 1:1 with water, this compound provides comparable opacification to barium sulfate, enabling clear visualization of gastrointestinal structures. []

A: A study comparing low-concentration Iodixanol 270 to this compound 350 in patients with CABGs undergoing CCTA found that Iodixanol 270 provided comparable image quality, particularly for evaluating arterial graft vessels. [] This suggests that low-concentration Iodixanol 270 may be a viable alternative to this compound 350 in this patient population.

ANone: Various analytical methods have been employed for quantifying this compound concentrations, including:

  • High-performance liquid chromatography (HPLC): HPLC, often coupled with UV detection (HPLC-UV), is a commonly used technique for measuring this compound levels in plasma and serum. [, , , ]
  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for this compound quantification. [, ]
  • X-ray fluorescence analysis: This technique has been utilized to measure this compound concentrations in both plasma and urine samples. []

A: HPLC methods for this compound analysis have demonstrated good precision and accuracy. [, ] Furthermore, the availability of external proficiency testing programs, such as the one operated by Equalis AB, allows for interlaboratory standardization and quality control. [, ]

A: In a study comparing the two methods, the this compound test showed a stronger correlation with both endoscopic and clinical disease activity indices in IBD patients compared to the lactulose-mannitol ratio. [] This suggests that the this compound test might be a more sensitive marker for assessing disease activity in this population.

A: Research has demonstrated the successful use of this compound as a contrast agent in high-resolution computed tomography (HRCT) imaging to identify actively conducting xylem vessels in woody plants. [] This approach provides valuable insights into plant hydraulics and water transport mechanisms.

A: Yes, research has explored the use of biogenic palladium nanoparticles hosted in anaerobic granular sludge (Pd-AGS) as a novel strategy for degrading this compound in contaminated water. [] This approach shows promise for the remediation of water sources polluted with contrast agents.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.